molecular formula C11H17NOS B14425239 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one CAS No. 84261-13-2

6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one

Cat. No.: B14425239
CAS No.: 84261-13-2
M. Wt: 211.33 g/mol
InChI Key: NQZHVJUOJKCVKA-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one is a heterocyclic compound featuring a thiopyran ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-pyrrolidinone with 2,2-dimethylthiopyran in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.

    Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiopyran derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of key enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

  • 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidine
  • 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Comparison: 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research .

Properties

CAS No.

84261-13-2

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

2,2-dimethyl-4-pyrrolidin-1-yl-3H-thiopyran-6-one

InChI

InChI=1S/C11H17NOS/c1-11(2)8-9(7-10(13)14-11)12-5-3-4-6-12/h7H,3-6,8H2,1-2H3

InChI Key

NQZHVJUOJKCVKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)S1)N2CCCC2)C

Origin of Product

United States

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